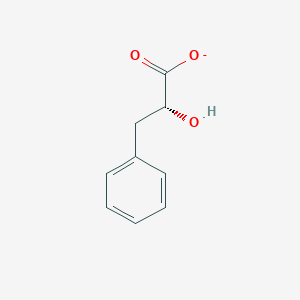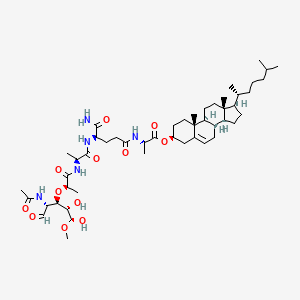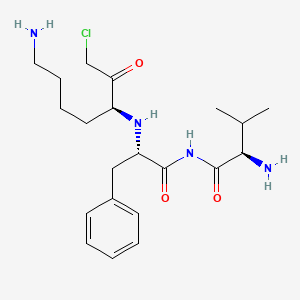
Iritone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iritone is an organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclohexene ring substituted with three methyl groups and a butenone side chain. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of Iritone typically involves several steps, including the formation of the cyclohexene ring and the introduction of the butenone side chain. Common synthetic routes include:
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Methyl Group Introduction:
Butenone Side Chain Addition: The butenone side chain can be introduced through aldol condensation reactions involving appropriate aldehydes and ketones.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Iritone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butenone side chain, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Iritone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Iritone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Iritone can be compared with similar compounds, such as:
1-(2,4,6-Trimethyl-3-cyclohexen-1-yl)-1-penten-3-one: This compound has a similar cyclohexene ring structure but differs in the side chain.
(2,4,6-Trimethyl-3-cyclohexen-1-yl)methyl 1-piperidinylacetate: This compound features a piperidinylacetate group instead of a butenone side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67801-38-1 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
(E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-7,10-11,13H,8H2,1-4H3/b6-5+ |
InChI-Schlüssel |
FETSKTIMHFKZNF-AATRIKPKSA-N |
SMILES |
CC1CC(=CC(C1C=CC(=O)C)C)C |
Isomerische SMILES |
CC1CC(=CC(C1/C=C/C(=O)C)C)C |
Kanonische SMILES |
CC1CC(=CC(C1C=CC(=O)C)C)C |
| 67801-38-1 | |
Synonyme |
4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(3,5,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one 4-(TMC)-3-B cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















